molecular formula C10H12O4 B6240887 3-hydroxy-4-(2-methoxyethoxy)benzaldehyde CAS No. 943751-08-4

3-hydroxy-4-(2-methoxyethoxy)benzaldehyde

Cat. No.: B6240887
CAS No.: 943751-08-4
M. Wt: 196.2
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-hydroxy-4-(2-methoxyethoxy)benzaldehyde is an organic compound with the molecular formula C10H12O4 It is characterized by the presence of a benzaldehyde group substituted with a hydroxy group at the third position and a 2-methoxyethoxy group at the fourth position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-hydroxy-4-(2-methoxyethoxy)benzaldehyde typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 3-hydroxybenzaldehyde and 2-methoxyethanol.

    Etherification: The hydroxy group at the fourth position of the benzaldehyde is etherified using 2-methoxyethanol in the presence of an acid catalyst, such as sulfuric acid, to form the 2-methoxyethoxy group.

    Purification: The product is then purified through recrystallization or column chromatography to obtain pure this compound.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and improve scalability.

Chemical Reactions Analysis

Types of Reactions

3-hydroxy-4-(2-methoxyethoxy)benzaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The hydroxy group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.

Major Products

    Oxidation: 3-hydroxy-4-(2-methoxyethoxy)benzoic acid.

    Reduction: 3-hydroxy-4-(2-methoxyethoxy)benzyl alcohol.

    Substitution: Various substituted benzaldehydes depending on the nucleophile used.

Scientific Research Applications

3-hydroxy-4-(2-methoxyethoxy)benzaldehyde has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound can be used in the study of enzyme-catalyzed reactions involving aldehydes and alcohols.

    Industry: The compound can be used in the production of polymers and other materials with specific functional properties.

Mechanism of Action

The mechanism of action of 3-hydroxy-4-(2-methoxyethoxy)benzaldehyde depends on its interaction with molecular targets. For instance, in biological systems, it may act as a substrate for enzymes that catalyze oxidation or reduction reactions. The presence of the hydroxy and methoxyethoxy groups can influence its binding affinity and reactivity with these enzymes.

Comparison with Similar Compounds

Similar Compounds

    3-hydroxy-4-methoxybenzaldehyde: Lacks the 2-methoxyethoxy group, which may affect its solubility and reactivity.

    4-hydroxy-3-methoxybenzaldehyde (Vanillin): Commonly used as a flavoring agent and has different functional properties due to the position of the hydroxy and methoxy groups.

Uniqueness

3-hydroxy-4-(2-methoxyethoxy)benzaldehyde is unique due to the presence of both a hydroxy group and a 2-methoxyethoxy group, which can significantly influence its chemical behavior and potential applications. The combination of these functional groups can enhance its solubility in organic solvents and its reactivity in various chemical reactions.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparison with similar compounds

Properties

CAS No.

943751-08-4

Molecular Formula

C10H12O4

Molecular Weight

196.2

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.